molecular formula C6H8N2OS B13093452 6-Ethoxypyrimidine-4(1H)-thione

6-Ethoxypyrimidine-4(1H)-thione

Cat. No.: B13093452
M. Wt: 156.21 g/mol
InChI Key: AXTONTPHJRCGAW-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 The presence of an ethoxy group at position 6 and a thione group at position 4 makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyrimidine-4(1H)-thione typically involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Ethoxypyrimidine-4(1H)-thione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 6-Ethoxypyrimidine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyrimidine-4(1H)-thione: Similar structure but with a methoxy group instead of an ethoxy group.

    4(1H)-Thioxopyrimidine: Lacks the ethoxy group at position 6.

    6-Chloropyrimidine-4(1H)-thione: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

6-Ethoxypyrimidine-4(1H)-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, while the thione group is crucial for its interaction with biological targets.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

6-ethoxy-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H8N2OS/c1-2-9-5-3-6(10)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,10)

InChI Key

AXTONTPHJRCGAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=S)N=CN1

Origin of Product

United States

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